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Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzaldehyde

Cat. No.: B167507

An In-depth Technical Guide on Potential Research Areas for 2-Fluoro-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-6-nitrobenzaldehyde is a substituted aromatic aldehyde with significant potential as
a versatile building block in synthetic organic chemistry, medicinal chemistry, and materials
science. The strategic placement of an aldehyde, a nitro group, and a fluorine atom on the
benzene ring offers a unique combination of reactivity and functionality. The electron-
withdrawing nature of the ortho-nitro group enhances the electrophilicity of the aldehyde, while
the fluorine atom provides a site for nucleophilic substitution and can impart desirable
pharmacokinetic properties in drug candidates. This technical guide outlines the known
properties, synthesis, and reactivity of 2-Fluoro-6-nitrobenzaldehyde and explores promising
avenues for future research and application.

Physicochemical and Spectroscopic Profile

2-Fluoro-6-nitrobenzaldehyde is a solid, crystalline compound at room temperature.[1] Its key
physical and chemical properties are summarized below. While specific, comprehensive
spectroscopic data is not widely published, expected characteristics can be predicted based on
its structure and data from analogous compounds.[2][3]

Table 1: Physicochemical Properties of 2-Fluoro-6-nitrobenzaldehyde
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Property Value Reference(s)

CAS Number 1644-82-2 [1]

Molecular Formula C7H4FNOs3

Molecular Weight 169.11 g/mol [1]

Appearance Solid, Crystals [1]

Purity Available up to 99% [1][4]

Boiling Point 62-64 °C [1]

Storage Temperature Ambient or 2-8°C under inert o
atmosphere

| Synonym | 3-Fluoro-2-formylnitrobenzene |[1] |

Table 2: Predicted Spectroscopic Data for 2-Fluoro-6-nitrobenzaldehyde
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Predicted Chemical Shift /

Technique Assignment and Rationale
Wavenumber
Aldehydic proton (-CHO),
1H NMR 6 10.0-10.5 ppm (s, 1H) deshielded by the aromatic
ring and nitro group.
Aromatic protons, complex
0 7.5-8.5 ppm (m, 3H) splitting pattern due to F-H and
H-H coupling.
13C NMR 0 185-195 ppm Aldehydic carbonyl carbon.
Aromatic carbons, with splitting
0 120-160 ppm observed for carbons coupled
to fluorine.
Strong C=0 stretching
IR 1690-1715 cm~1 vibration of the aromatic

aldehyde.

1510-1550 cm~* & 1335-1370

cm-1

Asymmetric and symmetric N-
O stretching vibrations of the

nitro group.

| | 1200-1300 cm~1 | C-F stretching vibration. |

Synthesis and Core Reactivity
Synthesis of 2-Fluoro-6-nitrobenzaldehyde

The primary route for synthesizing fluoro-nitro-benzaldehydes involves a nucleophilic aromatic

substitution (halogen exchange or "Halex" reaction) on the corresponding chloro-

nitrobenzaldehyde.[5][6] This method is advantageous as it introduces the fluorine atom late in

the synthetic sequence, allowing the use of less expensive chlorinated starting materials.[6]

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b167507?utm_src=pdf-body
https://patents.google.com/patent/US4456772A/en
https://patents.google.com/patent/JPH0229667B2/en
https://patents.google.com/patent/JPH0229667B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-6-nitrobenzaldehyde

Alkali Metal Fluoride (e.g., KF)
Aprotic Solvent (e.g., DMF)
Heat (100-160°C)

2-Fluoro-6-nitrobenzaldehyde

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Fluoro-6-nitrobenzaldehyde.

Experimental Protocol 1: Synthesis via Halogen
Exchange

This protocol is adapted from patented procedures for similar compounds.[5][7]

o Reagents and Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-chloro-6-nitrobenzaldehyde (1 equivalent), dry potassium fluoride (2-3
equivalents), and anhydrous dimethylformamide (DMF) to create a suspension.

e Reaction: Heat the mixture with vigorous stirring to 100-160°C. Monitor the reaction progress
using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting
material is consumed (typically 1-12 hours).

o Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume
of cold water to precipitate the product.

« Isolation and Purification: Filter the crude product under suction, wash thoroughly with water,
and dry. The crude solid can be further purified by recrystallization from a suitable solvent
(e.g., ethanol/water) or column chromatography to yield pure 2-fluoro-6-nitrobenzaldehyde.

Potential Research Areas and Applications
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The unique arrangement of functional groups in 2-Fluoro-6-nitrobenzaldehyde makes it a
prime candidate for exploration in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery

The presence of both fluorine and a nitro group is a common feature in many biologically active
molecules. Fluorine can enhance metabolic stability, binding affinity, and membrane
permeability, while the nitro group is a versatile handle for further functionalization or can itself
contribute to biological activity.[8][9]

3.1.1 Synthesis of Novel Heterocyclic Scaffolds 2-Fluoro-6-nitrobenzaldehyde is an ideal
precursor for synthesizing a variety of heterocyclic compounds, many of which form the core of
approved drugs.[10] The ortho-positioning of the reactive groups allows for facile cyclization
reactions.

e Quinolines and Quinazolines: The in-situ reduction of the nitro group to an amine, followed
by condensation with a suitable partner (e.g., an active methylene compound in the
Friedlander synthesis), can yield substituted quinolines.[11] Alternatively, cyclocondensation
with amidines can produce quinazolines.[12]

» Benzodiazepines and other Fused Rings: The amine generated from nitro reduction can
react with the ortho-fluorine via intramolecular nucleophilic substitution or participate in
condensation reactions to form various fused heterocyclic systems.

Reaction Pathways

2-Fluoro-6-nitrobenzaldehyde

1. Reduction (Fe/AcOH) | Cyclocondensation
2. Friedlander Condensation| (e.g., with Amidines)

Quinoline Derivatives Quinazoline Derivatives

Condensation
(with Amines/Hydrazines)

Schiff Bases / Hydrazones

Click to download full resolution via product page
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Caption: Proposed synthetic pathways to bioactive scaffolds.

Experimental Protocol 2: General Procedure for Friedlander-type Quinoline Synthesis This
protocol is adapted from literature on the use of 2-nitrobenzaldehydes in quinoline synthesis.
[11]

e Setup: In a round-bottom flask, dissolve 2-fluoro-6-nitrobenzaldehyde (1 equivalent) and
an active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents) in glacial acetic
acid.

» Reduction/Condensation: Add iron powder (3-4 equivalents) portion-wise to the stirred
solution. The reaction is exothermic. After the addition is complete, heat the mixture to 90-
110°C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

o Workup: Cool the mixture, pour it into ice water, and neutralize with a base (e.g., agueous
ammonia or sodium carbonate solution).

o Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl
acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the resulting crude product by
column chromatography to obtain the desired quinoline derivative.

3.1.2 Development of Antimicrobial and Anticancer Agents Derivatives of structurally similar
compounds, such as 2-chloro-5-nitrobenzaldehyde, have shown promising antimicrobial and
anticancer activities.[13] The synthesis of Schiff bases and hydrazones from 2-fluoro-6-
nitrobenzaldehyde represents a straightforward method to generate a library of compounds
for biological screening.[13][14]

Table 3: Examples of Biological Activity in Structurally Related Compounds
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Parent Derivative . Reported
Target/Activity Reference(s)

Aldehyde Class Value

2- i

. Antifungal )

Nitrobenzalde Hydrazone . Active [14]
(Candida spp.)

hyde

2-Chloro-5-

nitrobenzaldehyd  Schiff Base Antimicrobial Active [13]

e

| 3-Fluoro-4-nitrobenzaldehyde | Isoxazole | Anticancer, Antimicrobial | Scaffold for active

compounds [[8] |

Applications in Materials Science

The 2-nitrobenzyl group is a well-established photoremovable protecting group ("caged
compound").[11] Upon irradiation with UV light, the group is cleaved, releasing a protected
molecule with high spatial and temporal control. 2-Fluoro-6-nitrobenzaldehyde could be used

to develop novel photolabile protecting groups with modified properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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